(R)-CMPD-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

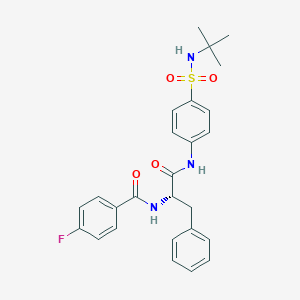

N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHPFMQPXSSELC-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The (R)-CMPD-39 Analogue: A Technical Guide to its Mechanism of Action in Mitophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the (R)-CMPD-39 analogue, a selective inhibitor of the deubiquitinase USP30, in the context of mitophagy. This document outlines the core signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating mitochondrial quality control and developing therapeutics for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.

Core Mechanism of Action: USP30 Inhibition to Enhance Mitophagy

This compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy.[1][2] The primary mechanism of action of this compound is the enhancement of the PINK1/Parkin-mediated mitophagy pathway through the inhibition of USP30's deubiquitinating activity.[2][3]

Under conditions of mitochondrial stress, such as depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane. This initiates a signaling cascade where the E3 ubiquitin ligase Parkin is recruited and activated.[2] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagic machinery.

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby acting as a negative regulator of mitophagy.[2] By inhibiting USP30, this compound prevents the removal of these ubiquitin signals. This leads to an accumulation of poly-ubiquitinated proteins on the mitochondrial surface, including key USP30 substrates like TOMM20 and SYNJ2BP.[1][4] The enhanced ubiquitination, including the accumulation of phospho-ubiquitin, serves as a potent signal for the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria.[1][4][5]

This targeted inhibition of USP30 by this compound has been shown to restore mitophagy in models of Parkinson's disease, highlighting its therapeutic potential.[2][3]

Signaling Pathway Diagram

Caption: this compound inhibits USP30, enhancing Parkin-mediated ubiquitination and promoting mitophagy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of the this compound analogue in mitophagy.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | ~20 nM | In vitro enzymatic assay | [1][3] |

| Selectivity | High over other DUB family members | 1-100 µM | [1] |

Table 1: In Vitro Activity of this compound Analogue

| Cell Line | Concentration | Treatment Time | Effect | Reference |

| RPE1-YFP-PRKN | 200 nM | 1-4 hours | Enhanced mono- and multi-ubiquitination of TOMM20 and SYNJ2BP | [1] |

| SH-SY5Y | 200 nM | 1-4 hours | Enhanced mono- and multi-ubiquitination of TOMM20 and SYNJ2BP | [1] |

| SH-SY5Y-mitoQC | 1 µM | 96 hours | Increased number and area of mitophagosomes (enhanced basal mitophagy) | [1] |

| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Increased number and area of peroxisomes (enhanced pexophagy) | [1] |

| Dopaminergic neurons (from Parkinson's patients) | Not specified | Not specified | Restored impaired mitochondrial function and mitophagy | [1][2][3] |

Table 2: Cellular Effects of this compound Analogue on Mitophagy and Related Processes

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for Mitochondrial Protein Ubiquitination

This protocol is designed to detect the ubiquitination status of mitochondrial proteins, such as TOMM20 and SYNJ2BP, following treatment with this compound and induction of mitophagy.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of protein ubiquitination.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y, RPE1-YFP-PRKN) to achieve 70-80% confluency.

-

Pre-treat cells with the desired concentration of this compound (e.g., 200 nM) for 1-2 hours.

-

Induce mitophagy by treating with a mitochondrial depolarizing agent such as a combination of Antimycin A and Oligomycin A (AO; e.g., 1 µM each) for 1-4 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a deubiquitinase inhibitor such as N-Ethylmaleimide (NEM), to preserve the ubiquitination status of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TOMM20, SYNJ2BP, and ubiquitin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using software such as ImageJ. Higher molecular weight smears or distinct bands above the unmodified protein band for TOMM20 or SYNJ2BP indicate ubiquitination.

-

Mitophagy Quantification using mito-QC Reporter

The mito-QC (mitochondrial quality control) reporter is a tandem fluorescent protein construct (mCherry-GFP) targeted to the outer mitochondrial membrane. In the neutral pH of the cytosol, both fluorophores are active. Upon delivery of the mitochondrion to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable. An increase in red-only puncta therefore indicates mitolysosome formation.

Experimental Workflow Diagram

Caption: Workflow for mitophagy quantification using the mito-QC reporter.

Methodology:

-

Cell Culture and Treatment:

-

Use a cell line stably expressing the mito-QC reporter (e.g., SH-SY5Y-mitoQC).

-

Treat cells with various concentrations of this compound (e.g., 200 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 96 hours to assess basal mitophagy).

-

-

Sample Preparation and Imaging:

-

For live-cell imaging, plate cells in glass-bottom dishes.

-

For fixed-cell imaging, grow cells on coverslips, then fix with 4% paraformaldehyde, and mount on slides.

-

Acquire images using a confocal microscope with appropriate laser lines and filters for GFP and mCherry.

-

-

Image Analysis:

-

Process the acquired images using software like ImageJ/Fiji.

-

Identify mitolysosomes by selecting puncta that are positive for mCherry but negative for GFP.

-

The number and area of these red-only puncta can be quantified per cell.

-

USP30 Target Engagement using Activity-Based Probes

Activity-based probes (ABPs) are used to confirm direct engagement of this compound with USP30 in intact cells. A common approach involves competitive binding between the inhibitor and a ubiquitin-based probe that covalently binds to the active site of USP30.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., SH-SY5Y) to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 2 hours) to allow for target engagement.

-

-

Probe Labeling:

-

Add a ubiquitin-based activity probe, such as HA-tagged ubiquitin propargylamide (HA-Ub-PA), to the cell culture and incubate for a short duration (e.g., 10 minutes). This probe will covalently bind to the active site cysteine of USP30.

-

-

Cell Lysis and Analysis:

-

Lyse the cells and analyze the proteins by Western blotting using an anti-HA antibody.

-

In the absence of this compound, the HA-Ub-PA probe will bind to USP30, resulting in a higher molecular weight band.

-

In the presence of this compound, the inhibitor will occupy the active site of USP30, preventing the binding of the probe. This will result in a decrease in the intensity of the higher molecular weight band and an increase in the band corresponding to unbound USP30. This demonstrates target engagement in a cellular context.

-

Conclusion

The this compound analogue represents a potent and selective tool for the investigation of mitophagy and a promising therapeutic candidate for diseases characterized by mitochondrial dysfunction. Its mechanism of action, centered on the inhibition of USP30, leads to a significant enhancement of the PINK1/Parkin-mediated mitophagy pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the cellular effects of this compound and other USP30 inhibitors in the context of mitochondrial quality control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of (R)-CMPD-39 in Pexophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (R)-CMPD-39 in pexophagy, the selective autophagy of peroxisomes. This compound has emerged as a potent and selective inhibitor of the deubiquitinase USP30, offering a valuable pharmacological tool to investigate and modulate peroxisome turnover. This document outlines the mechanism of action of this compound in inducing pexophagy, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Pexophagy and the Role of USP30

Pexophagy is a crucial cellular process for maintaining peroxisome homeostasis by removing superfluous or damaged peroxisomes. This selective form of autophagy is implicated in various physiological and pathological conditions, making it an attractive target for therapeutic intervention. A key regulator of this process is Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to both mitochondria and peroxisomes.[1][2] USP30 counteracts the ubiquitination of peroxisomal surface proteins, thereby inhibiting their degradation via the autophagic machinery.[3]

This compound: A Selective USP30 Inhibitor

This compound is a potent and selective, non-covalent inhibitor of USP30.[4][5] Its ability to specifically inhibit the deubiquitinating activity of USP30 makes it a valuable tool for studying the downstream effects of USP30 inhibition, including the enhancement of pexophagy.[1][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data related to the activity and effects of this compound.

Table 1: In Vitro and In-Cellular Activity of this compound

| Parameter | Value | Assay Type | Source |

| IC50 for USP30 | ~20 nM | In vitro enzymatic assay | [2][4][5] |

| Cellular Target Engagement | Nanomolar concentrations | Activity-based ubiquitin probe assay | [1] |

| Effective Concentration for Pexophagy Induction | 200 - 1000 nM | U2OS-Keima-SKL cell-based assay | [2] |

Table 2: Effects of this compound on Pexophagy in U2OS-Keima-SKL Cells

| Treatment | Concentration | Duration | Effect on Pexolysosomes | Source |

| DMSO (Control) | - | 96 h | Baseline levels | [2] |

| This compound | 200 nM | 96 h | Significant increase in number and area | [2] |

| This compound | 500 nM | 96 h | Significant increase in number and area | [2] |

| This compound | 1000 nM | 96 h | Significant increase in number and area | [2] |

Mechanism of this compound-Induced Pexophagy

This compound induces pexophagy by inhibiting the deubiquitinase activity of USP30. This leads to the accumulation of ubiquitin chains on the surface of peroxisomes. These ubiquitinated peroxisomes are then recognized by the autophagy receptor NBR1 (Neighbor of BRCA1 gene 1).[7] NBR1 acts as a bridge, linking the ubiquitinated cargo to the nascent autophagosome via its interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).[1] This ultimately leads to the engulfment of the peroxisome by the autophagosome and its subsequent degradation upon fusion with the lysosome.[2] This pathway is distinct from other pexophagy induction mechanisms, such as that triggered by the neddylation inhibitor MLN4924, which is dependent on the receptor NIX.[7]

Signaling Pathway Diagram

Caption: this compound inhibits USP30, promoting pexophagy via NBR1.

Experimental Protocols

This section details the key experimental methodologies used to study the effects of this compound on pexophagy.

Keima-SKL Pexophagy Reporter Assay

This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the peroxisomal matrix by a C-terminal SKL signal (Keima-SKL).[2] In the neutral pH of the peroxisome, Keima is excited at 440 nm. Upon delivery to the acidic environment of the lysosome during pexophagy, the excitation spectrum of Keima shifts to 586 nm. The ratio of fluorescence intensity at the two excitation wavelengths allows for the quantification of pexophagy.

Protocol:

-

Cell Culture and Transfection:

-

Culture U2OS or hTERT-RPE1 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Transfect cells with a plasmid encoding the Keima-SKL reporter using a suitable transfection reagent.

-

Select and maintain a stable cell line expressing Keima-SKL.

-

-

Treatment:

-

Plate Keima-SKL expressing cells in imaging-compatible dishes.

-

Treat cells with this compound at desired concentrations (e.g., 200, 500, 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 96 hours).[2]

-

-

Imaging:

-

Image cells using a confocal microscope equipped with lasers for 440 nm and 561 nm excitation.

-

Acquire images in both channels.

-

-

Image Analysis:

-

Pexolysosomes will exhibit a high 561/440 nm fluorescence ratio and appear as red puncta.

-

Quantify the number and area of these red puncta per cell using image analysis software (e.g., ImageJ).

-

Western Blotting for Pexophagy-Related Proteins

Western blotting is used to assess the levels of key proteins involved in the pexophagy pathway.

Protocol:

-

Cell Lysis:

-

Treat cells as described in the Keima-SKL assay.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., USP30, NBR1, LC3, and a loading control like actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry.

-

Activity-Based Ubiquitin Probe Assay

This assay is used to confirm the direct engagement of this compound with USP30 in cells.[1]

Protocol:

-

Cell Treatment:

-

Incubate intact cells (e.g., SH-SY5Y) with varying concentrations of this compound for 2 hours.[1]

-

-

Probe Incubation:

-

Add a ubiquitin probe with a reactive C-terminal group (e.g., HA-Ub-PA) to the cell lysate and incubate for a short period (e.g., 10 minutes at 37°C).[1] This probe will covalently bind to the active site of deubiquitinases.

-

-

Immunoblotting:

-

Perform western blotting for USP30.

-

Successful engagement of this compound with USP30 will block the binding of the ubiquitin probe, resulting in a downward shift in the molecular weight of USP30 on the blot.

-

Experimental and Logical Workflow Diagrams

Keima-SKL Pexophagy Assay Workflow

References

- 1. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NBR1 is involved in selective pexophagy in filamentous ascomycetes and can be functionally replaced by a tagged version of its human homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of the USP30 Inhibitor CMPD-39

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of CMPD-39, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). While the topic of interest was specified as (R)-CMPD-39, the available scientific literature predominantly refers to "CMPD-39" and, in some instances, specifies the active enantiomer as (S)-CMPD-39 .[1][2] There is currently a lack of published data on the synthesis and biological activity of the (R)-enantiomer. Therefore, this guide will focus on the well-characterized active compound, referred to as CMPD-39, which is understood to be the (S)-enantiomer or the racemate with the activity primarily attributed to the (S)-enantiomer.

CMPD-39 is a non-covalent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes. By inhibiting USP30, CMPD-39 enhances the ubiquitination of mitochondrial and peroxisomal proteins, leading to the selective removal of these organelles through autophagy, a process known as mitophagy and pexophagy, respectively.[3][4][5][6][7] This mechanism of action has significant therapeutic potential for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[8][9]

Chemical Properties and Structure

The fundamental characteristics of CMPD-39 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-(N-(4-fluorophenyl)sulfamoyl)phenyl)acetamide | N/A |

| Molecular Formula | C₁₄H₁₃FN₂O₃S | N/A |

| Molecular Weight | 320.33 g/mol | N/A |

| CAS Number | 2242582-40-5 | [7] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [7] |

| Chemical Structure |

| [5][6] |

Biological Activity and Mechanism of Action

CMPD-39 is a highly potent and selective inhibitor of USP30. Its primary biological function is the enhancement of mitophagy and pexophagy through the modulation of protein ubiquitination.

In Vitro Activity

The inhibitory activity of CMPD-39 against USP30 has been determined through various in vitro assays.

| Parameter | Value | Description | Reference |

| IC₅₀ | ~20 nM | Half-maximal inhibitory concentration against recombinant USP30 in an in vitro enzymatic assay. | [3][5][7] |

| Selectivity | High | Highly selective for USP30 when screened against a panel of over 40 other deubiquitinating enzymes, with no significant inhibition observed at concentrations up to 100 µM. | [3][5][6] |

Cellular Activity

In cellular models, CMPD-39 demonstrates robust target engagement and downstream biological effects.

| Assay | Cell Line(s) | Concentration Range | Observed Effect | Reference |

| USP30 Target Engagement | SH-SY5Y | Sub-µM range | Competition with ubiquitin-propargylamide (Ub-PA) probe, indicating direct binding to the USP30 active site. | [3][5] |

| TOMM20 Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM - 1 µM | Enhanced ubiquitination of the outer mitochondrial membrane protein TOMM20 following mitochondrial depolarization. | [2][3][4][5][6][7] |

| SYNJ2BP Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM - 1 µM | Increased ubiquitination of the mitochondrial protein SYNJ2BP. | [2][4][5][6][7] |

| Mitophagy Induction | SH-SY5Y-mitoQC | 200 nM - 1 µM | Significant increase in the number and area of mitophagosomes, indicating enhanced basal mitophagy. | [4][5][7] |

| Pexophagy Induction | U2OS-Keima-SKL | 200 nM - 1 µM | Enhanced basal pexophagy. | [4][7] |

| Restoration of Mitochondrial Function | Dopaminergic neurons from Parkinson's disease patients | Not specified | Significantly restored impaired mitochondrial function. | [7] |

Signaling Pathway

The primary signaling pathway modulated by CMPD-39 is the PINK1/PRKN-dependent mitophagy pathway. USP30 acts as a negative regulator of this pathway by removing ubiquitin chains from mitochondrial proteins, thereby preventing their recognition by the autophagy machinery. By inhibiting USP30, CMPD-39 promotes the accumulation of these ubiquitin signals, facilitating the clearance of damaged mitochondria.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DUB Profiler™ Selectivity Assay

This assay is used to determine the selectivity of CMPD-39 against a broad panel of deubiquitinating enzymes.

Methodology:

-

A panel of purified, recombinant DUB enzymes is utilized.

-

Each DUB is incubated with a fluorescently labeled ubiquitin substrate (e.g., ubiquitin-rhodamine110) in the presence of varying concentrations of CMPD-39 (e.g., 1-100 µM) or vehicle control (DMSO).[6]

-

The enzymatic reaction, which involves the cleavage of the fluorescent reporter from ubiquitin, is monitored over time by measuring the increase in fluorescence.

-

The activity of each DUB in the presence of CMPD-39 is calculated as a percentage of the vehicle control activity.

-

Results are typically visualized as a heatmap or bar graph to show the selectivity profile.

HA-Ub-PA Activity-Based Probe Assay

This assay confirms the direct engagement of CMPD-39 with USP30 in a cellular context.

Methodology:

-

Intact cells (e.g., SH-SY5Y) are incubated with various concentrations of CMPD-39 for a specified time (e.g., 2 hours) to allow for target binding.[3][5][6]

-

The cells are then treated with an activity-based probe, such as HA-tagged ubiquitin-propargylamide (HA-Ub-PA), for a short duration (e.g., 10 minutes at 37°C).[3][5][6] This probe covalently binds to the active site of DUBs.

-

Cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western blotting is performed using an anti-HA antibody to detect DUBs that have been labeled by the probe.

-

If CMPD-39 is bound to the active site of USP30, it will prevent the binding of the HA-Ub-PA probe, resulting in a decrease in the HA-tagged USP30 band intensity compared to the control.

Western Blotting for TOMM20 Ubiquitination

This experiment assesses the effect of CMPD-39 on the ubiquitination of a key mitochondrial substrate.

Methodology:

-

Cells (e.g., RPE1-YFP-PRKN or SH-SY5Y) are treated with CMPD-39 at various concentrations for a defined period (e.g., 1 hour).[3][5][6]

-

Mitochondrial depolarization is induced to trigger mitophagy, for example, by treating with a combination of Antimycin A and Oligomycin A (AO).[3][5][6]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for TOMM20.

-

Following incubation with a suitable secondary antibody, the protein bands are visualized.

-

An increase in higher molecular weight bands corresponding to ubiquitinated forms of TOMM20 indicates an increase in ubiquitination.

Mitophagy and Pexophagy Assays (mito-QC and Keima-SKL)

These live-cell imaging assays quantify the rates of mitophagy and pexophagy.

Methodology:

-

Cells stably expressing a pH-sensitive fluorescent reporter targeted to either the mitochondrial outer membrane (mito-QC, e.g., in SH-SY5Y cells) or the peroxisomal matrix (Keima-SKL, e.g., in U2OS cells) are used.[4][7]

-

These reporters fluoresce at one wavelength in the neutral pH of the cytoplasm and at a different wavelength in the acidic environment of the lysosome.

-

Cells are treated with CMPD-39 or vehicle control for an extended period (e.g., 96 hours) to assess effects on basal autophagy.[4][7]

-

Live-cell imaging is performed using a confocal microscope, capturing images in both fluorescent channels.

-

The number and area of fluorescent puncta corresponding to mitolysosomes or pexolysosomes (the acidic compartments) are quantified using image analysis software. An increase in these puncta indicates an enhancement of mitophagy or pexophagy.

CMPD-39 is a well-characterized, potent, and selective inhibitor of USP30. Its ability to enhance mitophagy and pexophagy by modulating the ubiquitination of mitochondrial and peroxisomal proteins makes it a valuable research tool and a promising therapeutic candidate for diseases associated with organelle dysfunction. While the specific activity of the (R)-enantiomer remains to be publicly detailed, the extensive characterization of CMPD-39 provides a strong foundation for further investigation into the therapeutic potential of USP30 inhibition. Future studies clarifying the enantiomer-specific activities and pharmacokinetic profiles will be crucial for its clinical development.

References

- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deubiquitinase dynamics: methodologies for understanding substrate interactions [bmbreports.org]

- 4. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of USP30 activates tissue-specific mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective USP30 Inhibitor (R)-CMPD-39 Potentiates Ubiquitination of Mitochondrial Proteins TOMM20 and SYNJ2BP: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of (R)-CMPD-39, a selective, non-covalent inhibitor of the deubiquitinase USP30. Specifically, it focuses on the compound's downstream effects on the ubiquitination of the outer mitochondrial membrane proteins TOMM20 and SYNJ2BP. The inhibition of USP30 by this compound leads to an accumulation of ubiquitin on these key proteins, a critical step in the initiation of mitophagy and peroxisomal autophagy (pexophagy). This guide consolidates quantitative data from key studies, details the experimental protocols for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

Mitochondrial quality control is a crucial cellular process, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease.[1][2] A key pathway in mitochondrial quality control is mitophagy, the selective degradation of damaged mitochondria via autophagy. The ubiquitination of outer mitochondrial membrane (OMM) proteins serves as a critical signal for the recruitment of the autophagic machinery.[3]

The deubiquitinase (DUB) USP30, which is localized to the mitochondria and peroxisomes, acts as a negative regulator of this process by removing ubiquitin chains from OMM proteins.[2][4] Its inhibition, therefore, presents a promising therapeutic strategy to enhance the clearance of damaged mitochondria.[1][2] this compound is a potent and selective inhibitor of USP30 with an in vitro IC50 of approximately 20 nM.[4][5] This guide details the specific effects of this compound on the ubiquitination of two well-characterized USP30 substrates, TOMM20 and SYNJ2BP.[1][4][5]

Mechanism of Action of this compound

This compound functions by selectively inhibiting the deubiquitinating activity of USP30.[5] In the context of mitophagy, the PINK1/PRKN pathway plays a central role. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the OMM and recruits the E3 ubiquitin ligase Parkin (PRKN), which then ubiquitinates various OMM proteins.[3] USP30 counteracts this process by removing these ubiquitin marks. By inhibiting USP30, this compound effectively promotes the accumulation of ubiquitin on mitochondrial proteins, thereby enhancing the signal for mitophagy.[4][5]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from studies investigating the effect of this compound on TOMM20 and SYNJ2BP ubiquitination.

Table 1: Effect of this compound on TOMM20 and SYNJ2BP Ubiquitination in hTERT-RPE1-YFP-PRKN Cells

| Parameter | Condition | Concentration of this compound | Duration of Treatment | Observed Effect | Reference |

| TOMM20 Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 200 nM | 1 hour | Enhanced mono- and multi-ubiquitinated forms of TOMM20.[5] | [1] |

| SYNJ2BP Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 200 nM | 1 hour | Enhanced mono- and multi-ubiquitinated forms of SYNJ2BP.[5] | [1] |

| TOMM20 Degradation | Mitochondrial Depolarization (Antimycin/Oligomycin) | 200 nM | 4 hours | Promoted TOMM20 degradation. | [1][4] |

Table 2: Effect of this compound on TOMM20 and SYNJ2BP Ubiquitination in SH-SY5Y Cells

| Parameter | Condition | Concentration of this compound | Duration of Treatment | Observed Effect | Reference |

| TOMM20 Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 1 µM | 4 hours | Enhanced ubiquitination of TOMM20. | [4] |

| SYNJ2BP Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 1 µM | 4 hours | Enhanced ubiquitination of SYNJ2BP. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Mitochondrial Depolarization: To induce mitophagy, cells are treated with a combination of Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase inhibitor), often referred to as "AO". A typical concentration is 1 µM of each.[1][4]

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired final concentration (e.g., 200 nM or 1 µM) for the specified duration (e.g., 1 to 4 hours) concurrently with or prior to mitochondrial depolarization.[1][4]

Immunoblotting for Ubiquitination Analysis

This protocol is designed to detect changes in the ubiquitination status of TOMM20 and SYNJ2BP.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE on a suitable percentage polyacrylamide gel.

-

Proteins are then transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against TOMM20, SYNJ2BP, and ubiquitin.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis: The intensity of the bands corresponding to mono- and poly-ubiquitinated forms of TOMM20 and SYNJ2BP are quantified and normalized to the total protein levels of TOMM20 and SYNJ2BP, respectively.

Experimental Workflow Diagram

Caption: Workflow for analyzing protein ubiquitination.

Conclusion

This compound is a valuable research tool for studying the role of USP30 in mitochondrial and peroxisomal quality control. By selectively inhibiting USP30, it robustly enhances the ubiquitination of key outer mitochondrial membrane proteins TOMM20 and SYNJ2BP. This effect has been consistently demonstrated in multiple cell lines and provides a clear mechanistic link between USP30 inhibition and the promotion of mitophagy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. Promising Parkinson's drug decoded [mpg.de]

- 3. The ubiquitin signal and autophagy: an orchestrated dance leading to mitochondrial degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-CMPD-39 in Parkinson's disease research models

An In-Depth Technical Guide on (R)-CMPD-39 in Parkinson's Disease Research Models

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A growing body of evidence points to mitochondrial dysfunction as a central player in the pathophysiology of PD.[2][3] The cellular process of mitophagy, the selective degradation of damaged mitochondria, is crucial for maintaining a healthy mitochondrial population. Deficiencies in this pathway are directly linked to familial forms of PD, particularly those with mutations in the PRKN (encoding Parkin) and PINK1 genes.[2][4]

The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, flagging the damaged mitochondrion for autophagic clearance.[3] Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the OMM, counteracts this process by removing ubiquitin chains, thereby acting as a negative regulator of mitophagy.[2][3]

Inhibition of USP30 presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This compound is the R-enantiomer of CMPD-39, a potent, selective, and non-covalent inhibitor of USP30.[5][6] This guide provides a detailed overview of this compound's mechanism, its application in PD research models, and the experimental protocols used to characterize its effects.

Mechanism of Action

This compound exerts its pro-mitophagy effects by directly inhibiting the deubiquitinating activity of USP30. By blocking USP30, the compound prevents the removal of ubiquitin from OMM proteins that have been marked for degradation. This leads to an accumulation of poly-ubiquitin chains, including phospho-ubiquitin at Ser65, which is a key signal for mitophagy initiation.[5][7][8] The enhanced ubiquitination of USP30 substrates, such as TOMM20 and SYNJ2BP, accelerates the engulfment of damaged mitochondria by autophagosomes, a process known as mitophagy.[5][7][8] Furthermore, as USP30 is also found on peroxisomes, its inhibition by CMPD-39 has been shown to promote pexophagy, the autophagic removal of peroxisomes.[5][8]

Quantitative Data

The following tables summarize the key quantitative parameters of CMPD-39 from various studies.

Table 1: In Vitro and Cellular Activity

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ vs. USP30 | ~20 nM | [5][6][8] |

| Selectivity | High selectivity over >40 other DUBs (at 1-100 µM) | [5][8] |

| Cellular Target Engagement | Sub-µM range in SH-SY5Y cells | [8] |

| Maximal TOMM20 Ubiquitination | 200 nM (in RPE1-YFP-PRKN cells) |[8] |

Table 2: Concentrations Used in Key In Vitro Experiments

| Experiment | Cell Line | Concentration(s) | Duration | Outcome | Source |

|---|---|---|---|---|---|

| Enhance Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM | 1-4 hours | Increased ubiquitination of TOMM20 and SYNJ2BP | [5][7] |

| Promote Mitophagy | SH-SY5Y-mitoQC | 1 µM | 96 hours | Increased number and area of mitophagosomes | [5][8] |

| Promote Pexophagy | U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy | [5] |

| Restore Mitophagy in PD neurons | iPSC-derived dopaminergic neurons (PRKN mutant) | 1 µM | 24 hours | Restored mitophagy to near-control levels |[7][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.

Cell Culture and Reagents

-

Cell Lines:

-

SH-SY5Y: Human neuroblastoma cells, often used as a model for dopaminergic neurons.[8]

-

hTERT-RPE1-YFP-PRKN: Retinal pigment epithelial cells engineered to overexpress YFP-tagged Parkin, facilitating the study of its recruitment and activity.[7][8]

-

SH-SY5Y-mitoQC: SH-SY5Y cells stably expressing the mitoQC (mCherry-GFP-Fis1) reporter to visualize and quantify mitophagy.[8]

-

U2OS-Keima-SKL: Human osteosarcoma cells expressing a reporter for pexophagy.[5]

-

iPSC-derived Dopaminergic Neurons: Neurons generated from fibroblasts of PD patients with PRKN loss-of-function mutations, providing a disease-relevant model.[8]

-

-

This compound Preparation:

Assessment of Target Engagement and Substrate Ubiquitination

This workflow assesses how CMPD-39 treatment affects the ubiquitination of mitochondrial proteins after inducing mitochondrial stress.

-

Protocol:

-

Plate cells (e.g., RPE1-YFP-PRKN or SH-SY5Y) and allow them to adhere.

-

Treat cells with the desired concentration of this compound (e.g., 200 nM) or DMSO vehicle.

-

Induce mitochondrial depolarization by adding a combination of Antimycin A and Oligomycin (AO) (e.g., 1 µM) for 1 to 4 hours.[7][8]

-

Lyse the cells in a suitable buffer containing protease and DUB inhibitors.

-

Separate protein lysates via SDS-PAGE and transfer to a membrane.

-

Perform immunoblotting using primary antibodies against TOMM20, SYNJ2BP, and ubiquitin to detect changes in the ubiquitination status of the target proteins.[7]

-

Expected Result: Treatment with this compound is expected to enhance the mono- and multi-ubiquitylated forms of TOMM20 and SYNJ2BP following mitochondrial depolarization.[5]

-

Mitophagy and Pexophagy Quantification

-

Mitophagy Assay (mitoQC Reporter):

-

Culture SH-SY5Y-mitoQC cells.

-

Treat cells with this compound (e.g., 1 µM) or DMSO for an extended period (e.g., 96 hours) to assess basal mitophagy.[5][8]

-

Acquire images using fluorescence microscopy. The mitoQC reporter fluoresces green and red on healthy mitochondria, but the GFP signal is quenched in the acidic environment of the lysosome.

-

Quantify mitophagy by counting the number and area of red-only puncta (mitolysosomes).[8]

-

-

Pexophagy Assay (Keima-SKL Reporter):

-

Culture U2OS-Keima-SKL cells.

-

Treat cells with this compound (e.g., 200 nM - 1 µM) for 96 hours.[5]

-

Perform fluorescence microscopy. The Keima protein exhibits a pH-dependent shift in its emission spectrum, allowing for the visualization of peroxisomes delivered to lysosomes.

-

Quantify pexophagy based on the ratiometric imaging of the Keima signal.

-

Application in Parkinson's Disease Research Models

The utility of a compound is demonstrated by its efficacy in disease-relevant models. This compound has been primarily evaluated in in vitro models that recapitulate key aspects of PD pathology.

-

Immortalized Cell Lines: SH-SY5Y human neuroblastoma cells are a widely used model in PD research because they are of neuronal origin and can be differentiated into a more mature dopaminergic phenotype.[9] Studies with this compound in these cells have established its fundamental mechanism of enhancing mitophagy.[5][8]

-

Patient-Derived iPSC Models: The most compelling evidence for the therapeutic potential of this compound comes from studies using induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients with PRKN loss-of-function mutations. In these models, which have an inherent defect in mitophagy, treatment with CMPD-39 significantly restored the clearance of damaged mitochondria to levels observed in healthy control neurons.[7][8] This demonstrates that bypassing the defective Parkin protein by directly inhibiting USP30 is a viable strategy.

-

Context within Other PD Models: While research on this compound has focused on cell-based systems, the broader field of PD research utilizes a variety of animal models.

-

Neurotoxin Models: Agents like MPTP, 6-hydroxydopamine (6-OHDA), and rotenone are used to induce rapid and selective degeneration of dopaminergic neurons, mimicking the neurochemical and motor deficits of PD.[4][9][10] These are valuable for testing symptomatic treatments.

-

Genetic Models: Transgenic animals overexpressing α-synuclein or carrying mutations in genes like LRRK2, PINK1, or PRKN are used to model the genetic causes of PD and study disease progression.[10] Future in vivo studies of this compound would likely employ such models to assess its neuroprotective effects and impact on motor function.

-

Conclusion

This compound is a highly selective and potent inhibitor of USP30 that has been rigorously characterized in cellular models relevant to Parkinson's disease. By blocking the primary "brake" on mitophagy, it effectively enhances the clearance of damaged mitochondria. Crucially, it can restore mitophagy in dopaminergic neurons derived from PD patients with mutations in the PRKN gene, highlighting its potential to act downstream of the primary genetic defect.[7][8] These findings establish this compound as a valuable research tool and a promising candidate for the development of disease-modifying therapies for Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction.

References

- 1. Frontiers | Evaluation of Models of Parkinson's Disease [frontiersin.org]

- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

Foundational Research on USP30 Inhibition by (R)-CMPD-39: A Technical Guide

Executive Summary: Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial and peroxisomal membranes, where it acts as a critical negative regulator of organelle quality control pathways, primarily mitophagy and pexophagy. Its inhibitory role in the PINK1/Parkin signaling cascade makes it a compelling therapeutic target for neurodegenerative conditions like Parkinson's disease, which are characterized by mitochondrial dysfunction. This document provides a comprehensive technical overview of the foundational research on (R)-CMPD-39, a potent, selective, and non-covalent small-molecule inhibitor of USP30. We detail its biochemical properties, cellular target engagement, mechanism of action, and the key experimental protocols used for its characterization.

Biochemical Profile: Potency and Selectivity

This compound (referred to as CMPD-39 in many studies) is a benzosulphonamide compound identified as a highly potent inhibitor of USP30.[1][2] In vitro enzymatic assays demonstrate its ability to inhibit recombinant USP30 with nanomolar efficacy.[1][3][4] Crucially for a tool compound and potential therapeutic, it exhibits remarkable selectivity, showing no significant activity against a broad panel of other deubiquitinating enzymes (DUBs) even at high concentrations.[1][2][5]

Table 1: Quantitative Biochemical Data for this compound

| Parameter | Value | Cell/System | Source |

| IC₅₀ vs. USP30 | ~20 nM | In vitro enzymatic assay | [1][3][5] |

| Cellular Target Engagement | 10-50 nM | SH-SY5Y Neuroblastoma Cells | [4][6] |

| Maximal Cellular Effect | <200 nM | SH-SY5Y & RPE1-YFP-PRKN Cells | [1][2] |

| Selectivity Profile | No significant inhibition | >40 DUBs at concentrations up to 100 µM | [1][4][6] |

Experimental Protocols: Biochemical Characterization

This assay quantifies the enzymatic activity of recombinant USP30 and its inhibition by compounds like this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

-

Methodology:

-

A solution of recombinant human USP30 protein (e.g., 5 nM final concentration) is prepared in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT).[7]

-

The inhibitor, this compound, is serially diluted and pre-incubated with the USP30 enzyme for a defined period (e.g., 30 minutes) at room temperature.[7]

-

The enzymatic reaction is initiated by adding a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110), at a fixed concentration (e.g., 100 nM).[7]

-

The increase in fluorescence, resulting from the cleavage of the substrate by active USP30, is monitored over time using a plate reader.

-

IC₅₀ values are calculated by plotting the rate of reaction against the inhibitor concentration.

-

This screening is essential to confirm that the inhibitor's effects are due to specific targeting of USP30.

-

Objective: To assess the selectivity of this compound against a broad panel of other DUBs.

-

Methodology:

-

The inhibitor is screened at various concentrations (e.g., 1 µM to 100 µM) against a large panel of purified, recombinant DUB enzymes from different families (e.g., USP, OTU, UCH, Josephin).[1][8]

-

Specialized platforms, such as the Ubiquigent DUBprofiler™, are often employed for this purpose.[1][9]

-

The activity of each DUB is measured in the presence of the inhibitor, and the percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

-

The results confirm that this compound is highly selective for USP30, with minimal to no inhibition of other DUBs across a wide concentration range.[1][2]

-

Cellular Mechanism of Action

This compound exerts its biological effects by directly engaging and inhibiting USP30 within intact cells. This leads to an accumulation of ubiquitin on USP30 substrates located on the outer mitochondrial and peroxisomal membranes, thereby promoting their degradation via autophagy.

Mitochondrial damage leads to the stabilization of the kinase PINK1 on the outer mitochondrial membrane (OMM). PINK1 phosphorylates both ubiquitin and the E3 ubiquitin ligase Parkin, leading to Parkin recruitment and activation.[1][10] Activated Parkin then poly-ubiquitinates numerous OMM proteins, such as TOMM20, which flags the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation (mitophagy).[1][10] USP30 counteracts this process by removing these ubiquitin chains.[3][10] By inhibiting USP30, this compound prevents the removal of ubiquitin, amplifying the "eat-me" signal and enhancing mitophagy.[1][5]

A similar mechanism governs the turnover of peroxisomes. The E3 ligase PEX2 ubiquitinates peroxisomal membrane proteins, signaling for pexophagy.[3] USP30 also localizes to peroxisomes and counteracts this process.[1][3][11] Inhibition of USP30 with this compound has been shown to enhance basal pexophagy, providing the first evidence of a small molecule capable of promoting peroxisome turnover via a defined target.[1][3][11]

Experimental Protocols: Cellular Assays

This assay confirms that the inhibitor engages its target in a complex cellular environment.

-

Objective: To demonstrate direct binding and inhibition of endogenous USP30 in intact cells.

-

Methodology:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of this compound for a set period (e.g., 2 hours).[1][9]

-

An activity-based probe, such as HA-tagged Ubiquitin-propargylamide (HA-Ub-PA), is added to the cells for a short duration (e.g., 10 minutes at 37°C).[1][9] This probe forms a covalent bond with the active site cysteine of DUBs.

-

Cells are lysed, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using an antibody against USP30.

-

If this compound is bound to the USP30 active site, it will block the binding of the Ub-PA probe. This is visualized as a downward shift in the molecular weight of USP30 (unbound, lower band) compared to the probe-bound, up-shifted band.[1] The concentration-dependent decrease in the upper band confirms target engagement.[1][8]

-

This assay provides a direct functional readout of USP30 inhibition in the mitophagy pathway.

-

Objective: To measure the change in ubiquitylation status of known USP30 substrates on the mitochondria.

-

Methodology:

-

Cells expressing Parkin (e.g., hTERT-RPE1-YFP-PRKN or SH-SY5Y) are used.[5][6]

-

Mitophagy is induced by treating cells with mitochondrial depolarizing agents like Antimycin A and Oligomycin A (AO) for 1-4 hours.[6][9]

-

Cells are co-treated with vehicle (DMSO) or this compound (e.g., 200 nM).[5][6]

-

Following treatment, cells are lysed and subjected to Western blot analysis.

-

Blots are probed with antibodies against known USP30 substrates, primarily TOMM20 and SYNJ2BP.[1][5][11]

-

In the presence of this compound, an enhancement of mono- and poly-ubiquitylated forms of these substrates is observed, confirming functional inhibition of USP30.[1][5]

-

This assay visualizes and quantifies the turnover of peroxisomes.

-

Objective: To measure the effect of USP30 inhibition on the rate of pexophagy.

-

Methodology:

-

U2OS cells stably expressing a pexophagy reporter, Keima-SKL, are utilized.[1][5] The Keima protein has a pH-dependent excitation spectrum. It emits green fluorescence in the neutral pH of the cytosol and red fluorescence in the acidic environment of the lysosome.

-

Cells are treated with this compound (e.g., 200 nM - 1 µM) for an extended period (e.g., 96 hours).[5]

-

Cells are analyzed by fluorescence microscopy.

-

An increase in the ratio of red to green fluorescence indicates the delivery of peroxisomes (tagged with Keima-SKL) to the lysosome for degradation.

-

Treatment with this compound leads to a significant increase in red fluorescent puncta, demonstrating an enhancement of basal pexophagy.[1][3]

-

Conclusion

The foundational research on this compound has established it as a premier tool compound for probing USP30 biology. Its high potency, exceptional selectivity, and demonstrated on-target effects in cellular models of mitophagy and pexophagy provide a solid basis for its use in further research. Moreover, its ability to restore mitochondrial quality control in patient-derived neurons underscores the therapeutic potential of USP30 inhibition for neurodegenerative diseases.[5][6][10] This technical guide summarizes the key quantitative data and experimental frameworks that form the cornerstone of our understanding of this important molecule.

References

- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chimeric deubiquitinase engineering reveals structural basis for specific inhibition of the mitophagy regulator USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-CMPD-39: A Technical Guide to its Therapeutic Potential as a Selective USP30 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of (R)-CMPD-39, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). This compound has emerged as a significant tool compound for modulating cellular quality control pathways, specifically mitophagy and pexophagy, with considerable therapeutic potential in neurodegenerative diseases and other conditions linked to mitochondrial dysfunction. This guide details the mechanism of action, quantitative data, key experimental protocols, and relevant signaling pathways associated with this compound.

Core Mechanism of Action

This compound is a non-covalent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes.[1] USP30 counteracts the ubiquitination of mitochondrial and peroxisomal proteins, thereby suppressing the selective autophagic removal of these organelles (mitophagy and pexophagy, respectively).[2][3] By inhibiting USP30, this compound enhances the ubiquitination of key proteins on the mitochondrial surface, such as TOMM20 and SYNJ2BP, promoting the recruitment of the autophagy machinery and subsequent degradation of damaged or superfluous organelles.[1] This mechanism is particularly relevant to the PINK1/PRKN pathway, a critical regulator of mitochondrial quality control.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | ~20 nM | In vitro USP30 enzyme activity assay | [1][2] |

| Selectivity | Highly selective for USP30 over a panel of >40 DUBs at concentrations up to 100 µM | DUB profiler screen | [2] |

| Cellular Target Engagement | <200 nM for maximal USP30 inhibition | Activity-based ubiquitin probe competition assay in SHSY5Y cells | [2] |

| Cell-Based Assay | Cell Line | Concentration | Effect | Reference |

| TOMM20 Ubiquitylation | RPE1-YFP-PRKN | 200 nM | Enhanced ubiquitylation after mitochondrial depolarization | [2] |

| Basal Mitophagy | SHSY5Y-mitoQC | 1 µM | Increased number and size of mitolysosomes | [2] |

| Mitophagy Restoration | PRKN mutant dopaminergic iNeurons | Not specified | Restored mitophagy index to near control levels | [2] |

| Basal Pexophagy | U2OS-Keima-SKL | Not specified | Strong increase in basal pexophagy | [2] |

Signaling Pathway

The primary signaling pathway influenced by this compound is the PINK1/PRKN-mediated mitophagy pathway. The following diagram illustrates the core components and the role of USP30 and its inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols: Preparation of (R)-CMPD-39 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(R)-CMPD-39 is the R-enantiomer of CMPD-39, a potent and selective non-covalent inhibitor of the deubiquitinase USP30, with an IC50 of approximately 20 nM.[1][2] It plays a crucial role in research related to mitochondrial autophagy (mitophagy) and peroxisomal autophagy (pexophagy) by enhancing the ubiquitination of mitochondrial proteins.[1][2] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. This document provides a detailed protocol for the preparation of this compound stock solutions.

2. Quantitative Data Summary

A summary of the essential quantitative data for this compound is provided in the table below for quick reference.

| Parameter | Value | Reference |

| Molecular Weight | 497.58 g/mol | [1][3] |

| Solubility in DMSO | 90 mg/mL | [3] |

| Appearance | Solid, White to off-white | [1] |

| CAS Number | 2242582-40-5 | [1][3] |

Table 1: Molarity Calculations for Stock Solutions

This table provides the required mass of this compound to prepare stock solutions of common concentrations.

| Desired Stock Concentration (mM) | Volume of DMSO (mL) | Mass of this compound Required (mg) |

| 10 | 1 | 4.98 |

| 20 | 1 | 9.95 |

| 50 | 1 | 24.88 |

| 10 | 5 | 24.88 |

| 20 | 5 | 49.76 |

Note: The mass is calculated using the formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

3. Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a stock solution of this compound in DMSO.

3.1. Materials

-

This compound solid powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

3.3. Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. Refer to Table 1 for guidance.

-

-

Add DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the Compound:

-

Cap the tube tightly.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief warming in a water bath (37°C) can aid dissolution. Do not overheat.

-

-

Aliquot and Store:

-

For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1][3] The stability at -20°C is cited as 1 month, and at -80°C as 6 months.[1][3]

-

4. Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

4.2. Signaling Pathway Context

This compound is an inhibitor of USP30, which is involved in the regulation of mitophagy. The diagram below provides a simplified overview of this signaling pathway.

Caption: Role of this compound in the USP30-mediated mitophagy pathway.

References

Application Notes and Protocols for Western Blot Analysis of TOMM20 Ubiquitination Following (R)-CMPD-39 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, to study the ubiquitination of the outer mitochondrial membrane protein TOMM20. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to enhanced mitophagy. This protocol is designed to guide researchers in setting up and performing a Western blot analysis to detect changes in TOMM20 ubiquitination and degradation upon treatment with this compound.

Signaling Pathway of this compound in Modulating TOMM20 Ubiquitination

This compound is a potent and selective inhibitor of USP30, a deubiquitinase that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30 by this compound leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, a key signal for the recruitment of the autophagy machinery and subsequent degradation of mitochondria. One of the key substrates of USP30 on the mitochondria is TOMM20.[1][3] Therefore, treatment with this compound enhances the ubiquitination of TOMM20, which can be observed as higher molecular weight species on a Western blot, and subsequently promotes its degradation through mitophagy.[2]

Caption: Signaling pathway of this compound action on TOMM20.

Quantitative Data Summary

The following table summarizes the experimental conditions for observing the effects of this compound on TOMM20.

| Cell Line | This compound Concentration | Treatment Time | Observed Effect on TOMM20 | Reference |

| RPE1-YFP-PRKN | 200 nM | 1 - 4 hours | Enhanced ubiquitination and degradation | [2][3] |

| SH-SY5Y | 200 nM | 1 - 4 hours | Enhanced ubiquitination | [3] |

| SH-SY5Y | 1 µM | 96 hours | Enhanced basal mitophagy | [1] |

Experimental Workflow for TOMM20 Western Blot

The following diagram outlines the key steps for the Western blot protocol.

Caption: Western blot experimental workflow.

Detailed Western Blot Protocol for TOMM20

This protocol is optimized for detecting changes in TOMM20 levels and its ubiquitination status in cultured cells treated with this compound.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

-

This compound (stock solution in DMSO)

-

Mitochondrial depolarization agents (optional, e.g., Antimycin A and Oligomycin)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-15% gradient gels)

-

SDS-PAGE running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against TOMM20 (e.g., rabbit polyclonal or mouse monoclonal)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y or HeLa) at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 200 nM) for the specified duration (e.g., 1-4 hours).[3] A vehicle control (DMSO) should be run in parallel.

-

Optional: To induce mitophagy and enhance the ubiquitination signal, co-treat with mitochondrial depolarizing agents like Antimycin A and Oligomycin (e.g., 1 µM each) for the final 1-4 hours of the this compound treatment.[4]

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against TOMM20, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions for TOMM20 antibodies range from 1:1000 to 1:8000.[1][5]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

-

Detection and Analysis:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

Analyze the band intensities using image analysis software. Look for a decrease in the band corresponding to unmodified TOMM20 (approx. 16 kDa) and the appearance of higher molecular weight bands corresponding to ubiquitinated TOMM20. Normalize TOMM20 band intensity to a loading control (e.g., β-actin or GAPDH).

-

References

Application Notes and Protocols for Mitophagy Induction Using (R)-CMPD-39

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-CMPD-39, a selective inhibitor of the deubiquitylase USP30, to induce and analyze mitophagy. This document is intended for professionals in academic research and the pharmaceutical industry engaged in studying mitochondrial quality control, neurodegenerative diseases, and related drug discovery efforts.

Introduction

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining cellular homeostasis. Dysfunctional mitophagy is implicated in a variety of human pathologies, most notably neurodegenerative disorders such as Parkinson's disease. The PINK1/Parkin signaling pathway is a key regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

Ubiquitin-specific peptidase 30 (USP30), a deubiquitylase localized to the mitochondrial outer membrane, counteracts this process by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[1][2][3] this compound is a potent and selective non-covalent inhibitor of USP30 with an IC50 of approximately 20 nM.[1][4] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria.[1][4] This makes this compound a valuable pharmacological tool for studying the induction of mitophagy and a potential therapeutic agent for diseases associated with impaired mitochondrial quality control.[1][5]

Mechanism of Action of this compound in Mitophagy Induction

This compound enhances mitophagy by inhibiting the deubiquitinating activity of USP30. This leads to an accumulation of ubiquitin on mitochondrial outer membrane proteins, such as TOMM20 and SYNJ2BP, which are substrates of the PINK1/Parkin pathway.[1][4][5] The increased ubiquitination serves as a robust "eat-me" signal, promoting the recruitment of autophagy receptors and the subsequent engulfment of the mitochondrion by an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.

Caption: Signaling pathway of this compound-induced mitophagy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitophagy-related endpoints as reported in the literature.

Table 1: Effect of this compound on Basal Mitophagy in SH-SY5Y-mitoQC Cells [1][6][7]

| This compound Concentration | Incubation Time | Endpoint | Observation |

| 200 nM | 96 h | Number of Mitolysosomes | Statistically significant increase |

| 500 nM | 96 h | Number of Mitolysosomes | Statistically significant increase |

| 1 µM | 96 h | Number of Mitolysosomes | Statistically significant increase |

| 200 nM | 96 h | Mean Mitolysosome Area | No significant change |

| 500 nM | 96 h | Mean Mitolysosome Area | Statistically significant increase |

| 1 µM | 96 h | Mean Mitolysosome Area | Statistically significant increase |

Table 2: Effect of this compound on Depolarization-Induced Mitophagy [1][5]

| Cell Line | This compound Concentration | Co-treatment | Incubation Time | Endpoint | Observation |

| RPE1-YFP-PRKN | 200 nM | 1 µM Antimycin A / Oligomycin A | 1 h | TOMM20 Ubiquitination | Enhanced mono- and multi-ubiquitination |

| SH-SY5Y | 200 nM | 1 µM Antimycin A / Oligomycin A | 4 h | TOMM20 Ubiquitination | Enhanced ubiquitination |

| RPE1-YFP-PRKN | 200 nM | 1 µM Antimycin A / Oligomycin A | 4 h | TOMM20 Degradation | Promoted degradation |

Experimental Protocols

Protocol 1: Assessment of Basal Mitophagy using a Fluorescent Reporter (mitoQC)

This protocol describes the use of the mitoQC (mCherry-GFP-Fis1(101-152)) reporter system to quantify basal mitophagy in SH-SY5Y cells treated with this compound.[1]

Materials:

-

SH-SY5Y cells stably expressing the mitoQC reporter

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Imaging plates or dishes suitable for fluorescence microscopy

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed SH-SY5Y-mitoQC cells into imaging plates at a suitable density to allow for proliferation over the course of the experiment without reaching confluency.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete culture medium at final concentrations of 200 nM, 500 nM, and 1 µM. Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 96 hours.

-

After incubation, acquire images using a fluorescence microscope. Capture both the GFP (green) and mCherry (red) channels.

-

Analyze the images to quantify the number and area of mitolysosomes. Mitolysosomes are identified as red-only puncta (mCherry-positive, GFP-negative), as the GFP signal is quenched in the acidic environment of the lysosome.

References